2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride
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Overview
Description
2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride is a chemical compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a benzo[d]thiazole moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride typically involves the reaction of 2-aminobenzothiazole with piperidine-4-sulfonyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted benzo[d]thiazole derivatives
Scientific Research Applications
2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, the compound may interact with other molecular targets involved in cell signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride
- 2-Methyl-5-(piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride
Uniqueness
2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. The sulfonyl group enhances the compound’s solubility and stability, making it suitable for various applications. Additionally, the combination of the piperidine ring and the benzo[d]thiazole moiety provides a versatile scaffold for the development of new derivatives with improved biological activities .
Properties
Molecular Formula |
C12H15ClN2O2S2 |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-piperidin-4-ylsulfonyl-1,3-benzothiazole;hydrochloride |
InChI |
InChI=1S/C12H14N2O2S2.ClH/c15-18(16,9-5-7-13-8-6-9)12-14-10-3-1-2-4-11(10)17-12;/h1-4,9,13H,5-8H2;1H |
InChI Key |
CWVAVESGMGPOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=NC3=CC=CC=C3S2.Cl |
Origin of Product |
United States |
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